![molecular formula C13H10N2O2 B15067866 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid](/img/structure/B15067866.png)
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is a heterocyclic compound that features a fused pyrrole and quinoline ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization. For instance, the condensation of an o-aminocarbonyl compound with a carbonyl system containing an active α-methylene group can yield the desired quinoline derivative . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
科学的研究の応用
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism by which 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to reduced tumor growth and increased apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: This compound also features a fused pyrrole and pyridine ring system and has shown potent activity against fibroblast growth factor receptors.
Quinolinyl-pyrazoles: These compounds have similar structural features and pharmacological activities.
1H-Pyrrolo[2,3-f]quinoline: Another related compound with a fused pyrrole and quinoline ring system.
Uniqueness
2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness makes it a valuable scaffold for the development of new therapeutic agents and materials with specialized functions .
特性
分子式 |
C13H10N2O2 |
|---|---|
分子量 |
226.23 g/mol |
IUPAC名 |
2-methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2/c1-7-10(13(16)17)9-5-4-8-3-2-6-14-11(8)12(9)15-7/h2-6,15H,1H3,(H,16,17) |
InChIキー |
BQHKVLROLYPYCE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(N1)C3=C(C=CC=N3)C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-azaspiro[5.5]undeca-1,4-diene-3-carboxylate](/img/structure/B15067788.png)
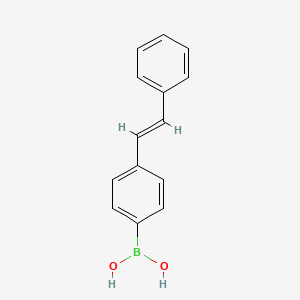
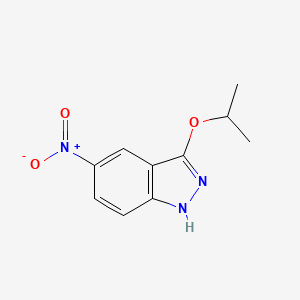
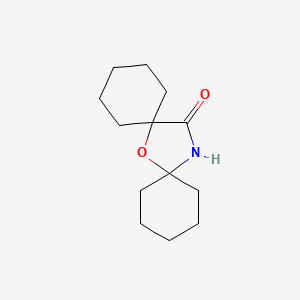
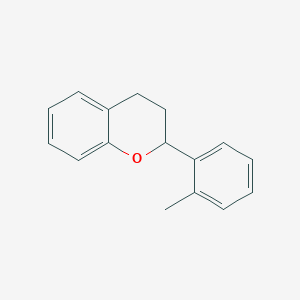
![1-(Benzo[h]quinolin-4-yl)ethan-1-one](/img/structure/B15067808.png)
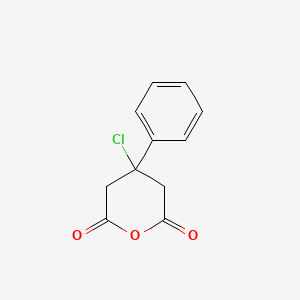
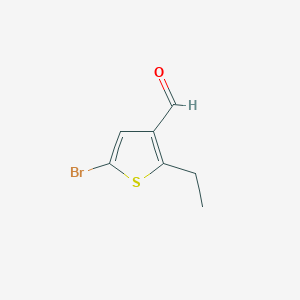
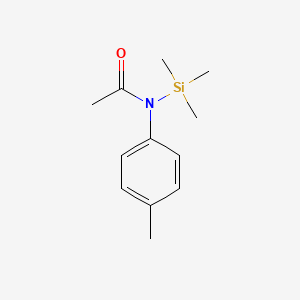

![2-(decahydro-1H-cyclopenta[b]quinolin-4(2H)-yl)ethanol](/img/structure/B15067831.png)

![6-Bromo-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B15067841.png)
![Ethyl 3-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B15067863.png)
